

In-Depth Toxicological Profile of Ethylenebis(dithiocarbamate) Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Ethylenebis(dithiocarbamate)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **ethylenebis(dithiocarbamate)** (EBDC) fungicides, a widely used class of agricultural pesticides. This document synthesizes key findings on their mechanism of action, metabolism, and multi-faceted toxicity, including acute, chronic, carcinogenic, reproductive, developmental, and neurotoxic effects. The information is presented to support research, drug development, and risk assessment activities.

Executive Summary

Ethylenebis(dithiocarbamate) (EBDC) fungicides, including compounds such as mancozeb, maneb, metiram, and nabam, have been in agricultural use for decades.^[1] While generally exhibiting low acute toxicity, concerns have been raised regarding their potential for chronic health effects, primarily linked to their metabolite, ethylenethiourea (ETU).^{[2][3]} EBDCs and ETU have been associated with a range of toxicities in animal studies, including carcinogenicity, reproductive and developmental effects, and neurotoxicity.^{[4][5][6]} The primary mechanisms of toxicity are believed to involve mitochondrial dysfunction and inhibition of the ubiquitin-proteasome system. This guide provides a detailed examination of the available toxicological data, experimental methodologies, and known mechanistic pathways.

Mechanism of Action

The toxicological effects of EBDCs are multifaceted and are attributed to both the parent compounds and their metabolites. Two primary mechanisms of action have been identified:

2.1 Mitochondrial Dysfunction: EBDCs have been shown to impair mitochondrial respiration.[7] Specifically, these compounds can inhibit the NADH-linked state 3 respiration in isolated brain mitochondria.[7] This disruption of the electron transport chain leads to decreased ATP production and increased production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[8][9]

2.2 Proteasomal Inhibition: EBDCs, particularly the manganese-containing compounds like maneb, can inhibit the chymotrypsin-like and post-glutamyl peptidase activities of the proteasome.[10] The proteasome is a critical cellular component responsible for the degradation of damaged or misfolded proteins. Its inhibition can lead to the accumulation of protein aggregates, cellular stress, and ultimately, cell death.[10] This mechanism is particularly relevant to the observed neurotoxicity of these compounds.

Metabolism

EBDCs are extensively metabolized in the body. The primary and most toxicologically significant metabolite is ethylenethiourea (ETU).[2] ETU is formed through the degradation and metabolism of all EBDC fungicides.[2] Other metabolites include ethyleneurea (EU), N-acetyl-ethylenediamine (N-AcEDA), and ethylenediamine (EDA).[1] The parent EBDC compounds are generally poorly absorbed through the skin, while ETU is more readily absorbed.[9]

Toxicological Profile

4.1 Acute Toxicity

EBDCs generally exhibit low acute toxicity via oral and dermal routes of exposure.[11] However, they can cause irritation to the skin, eyes, and respiratory tract.[11]

Compound	Species	Route	LD50/LC50	Reference
Mancozeb	Rat	Oral	>5000 mg/kg	[1] [12]
Mouse	Oral	>5000 mg/kg	[1]	
Rabbit	Dermal	>5000 mg/kg	[1]	
Rat	Inhalation (4h)	>5.14 mg/L	[1]	
Maneb	Rat	Oral	>5000 - 8000 mg/kg	[13]
Mouse	Oral	8000 mg/kg	[13]	
Rat	Dermal	>5000 mg/kg	[13]	
Rat	Inhalation (4h)	>3.8 mg/L	[13]	
Metiram	Rat	Oral	>6180 - >10,000 mg/kg	[9]
Mouse	Oral	>5400 mg/kg	[9]	
Guinea Pig	Oral	2400 - 4800 mg/kg	[9]	
Rat	Dermal	>2000 mg/kg	[9]	
Rat	Inhalation (4h)	>5.7 mg/L	[9] [14]	[15] [16]
Nabam	Rat	Oral	395 - 1400 mg/kg	
Rabbit	Dermal	>2000 mg/kg	[16]	
Rat	Inhalation	>2.19 mg/L	[16]	

Table 1: Acute Toxicity of EBDC Compounds

4.2 Chronic Toxicity

Long-term exposure to EBDCs can lead to various adverse health effects, with the thyroid gland being a primary target organ.[\[17\]](#) Chronic administration of mancozeb in rats has been

shown to increase thyroid weight and alter thyroid hormone levels.[1]

Compound	Species	Study Duration	NOAEL	LOAEL	Effects	Reference
Mancozeb	Rat	13 weeks	125 ppm (7.4 mg/kg/day)	250 ppm	Increased serum TSH, decreased T4	[6]
Dog	52 weeks	800 ppm	1600 ppm	Increased thyroid weight, decreased T4	[18]	
Maneb	Rat	2 years	~12.5 mg/kg/day	62.5 mg/kg/day	Goiter, reduced growth rate	[17]
Dog	90 days	45 mg/kg/day	-	No ill-effects observed	[9]	
Metiram	Rat	-	-	16 mg/kg/day	Muscle atrophy	[9]
Dog	~2 years	7.5 mg/kg/day	-	No ill-effects observed	[9]	

Table 2: Chronic Toxicity of EBDC Compounds

4.3 Carcinogenicity

The carcinogenic potential of EBDCs is a significant concern and is largely attributed to their metabolite, ETU.[2][3] Long-term studies in rats have shown that mancozeb can induce tumors at multiple sites.[19][20] ETU is classified as a probable human carcinogen by the US EPA.[3]

Compound	Species	Route	Target Organs for Tumors	Reference
Mancozeb	Rat	Oral	Mammary gland, Zymbal's gland, ear duct, liver, pancreas, thyroid, bone	[19] [20]
ETU	Rat	Oral	Thyroid	[21]
Mouse	Oral	Liver	[16]	

Table 3: Carcinogenicity of Mancozeb and ETU

4.4 Reproductive and Developmental Toxicity

EBDCs and ETU have been shown to have reproductive and developmental toxicity in animal studies.[\[5\]](#)[\[21\]](#) Effects include reduced fertility, embryotoxicity, and teratogenicity.[\[12\]](#)[\[21\]](#)

Compound	Species	NOAEL/LOAEL	Effects	Reference
Mancozeb	Rat	Maternal NOAEL: 32 mg/kg/day; Developmental NOAEL: 128 mg/kg/day	Decreased maternal body weight gain; increased resorptions and fetal teratogenic effects at 512 mg/kg/day	[18]
Rabbit	-	Fetal malformations at high doses	[5]	
Maneb	Rat	Maternal & Embryo/fetotoxici ty NOAEL: 20 mg/kg/day	Decreased maternal body weight; increased resorptions and post-implantation losses at 100 mg/kg/day	[22]
ETU	Rat	-	Variety of malformations at ≥20 mg/kg/day; reduced fetal body weight at 10 mg/kg/day	[21]
Rabbit	-	Increased resorptions and decreased brain weight at 80 mg/kg/day	[21]	

Table 4: Reproductive and Developmental Toxicity of EBDCs and ETU

4.5 Neurotoxicity

Exposure to EBDCs has been linked to neurotoxic effects, including Parkinsonism-like symptoms in humans.^[7] The neurotoxicity is thought to be mediated by the mechanisms of mitochondrial dysfunction and proteasomal inhibition, leading to the degeneration of dopaminergic neurons.^{[7][10]}

Compound	Species/System	NOAEL/LOAEL	Effects	Reference
Mancozeb/Maneb	Rat mesencephalic neuronal cultures	-	Dose-dependent toxicity in dopamine and GABA neurons	^[7]
ETU	Rat (in vivo)	-	Necrosis of neuroblasts in the fetal central nervous system	^[6]
Rat (in vivo, postnatal)	-	Reduced survival at 30 mg/kg	^[23]	

Table 5: Neurotoxicity of EBDCs and ETU

Experimental Protocols

5.1 Carcinogenicity Bioassay (Rat)

A common protocol for assessing the carcinogenicity of a substance like mancozeb in rats involves the following steps:

- **Test Animals:** Young adult rats (e.g., Sprague-Dawley), typically 8 weeks old at the start of the study.^{[19][20]} Both sexes are used, with at least 50 animals per sex per dose group.^[11]
- **Dosing:** The test substance is administered in the diet at various concentrations (e.g., 0, 10, 100, 500, 1000 ppm) for a long duration, typically 24 months for rats.^{[11][19][20]}

- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.[\[11\]](#)

5.2 Developmental Toxicity Study (Rabbit)

To evaluate the potential of a substance to cause developmental toxicity, the following protocol is often employed:

- **Test Animals:** Pregnant rabbits (e.g., New Zealand White).
- **Dosing:** The test substance is administered by gavage during the period of organogenesis (e.g., gestation days 6-18).
- **Maternal Observations:** Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
- **Fetal Examination:** Near the end of gestation, fetuses are delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

5.3 Neurotoxicity Assessment in Cell Culture

In vitro models are valuable for screening for neurotoxic potential and investigating mechanisms of action. A general workflow includes:

- **Cell Culture:** Primary neuronal cultures (e.g., rat mesencephalic neurons) or neuronal cell lines are used.[\[7\]](#)
- **Exposure:** Cells are exposed to a range of concentrations of the test substance for a defined period.
- **Endpoint Analysis:** Various endpoints are measured to assess neurotoxicity, such as cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assays), neurite outgrowth, and

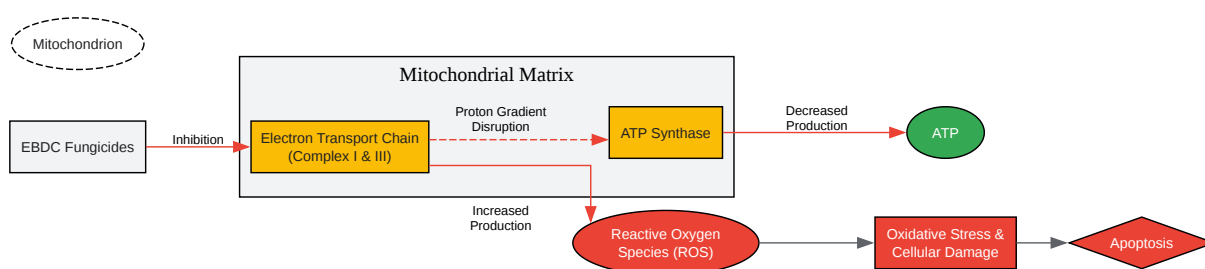
specific neuronal marker expression (e.g., tyrosine hydroxylase for dopaminergic neurons).
[7]

5.4 Analytical Method for ETU in Urine

Monitoring ETU levels in urine is a common method for assessing exposure to EBDCs. A typical analytical method involves:

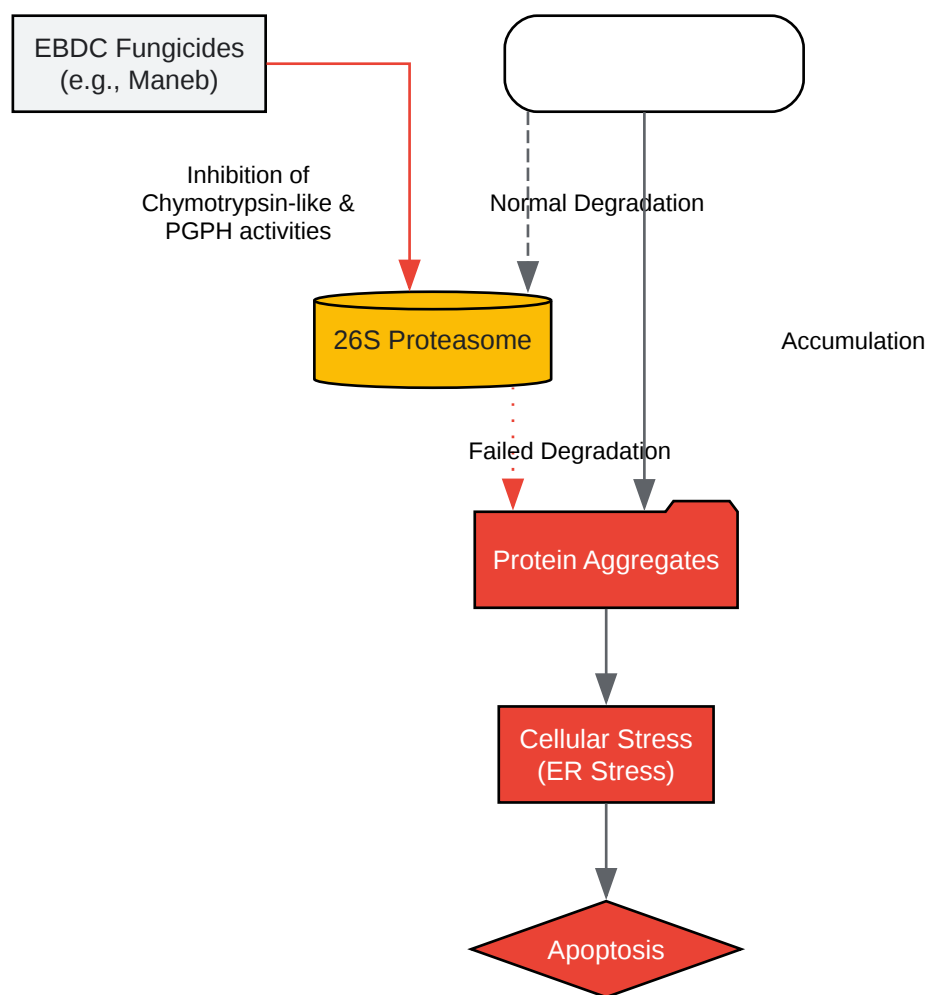
- **Sample Preparation:** Urine samples are subjected to a cleanup procedure to remove interfering substances. This may involve solid-phase extraction (SPE) followed by a liquid-liquid extraction.[8]
- **Instrumentation:** High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is used for the separation and detection of ETU.[8][10]
- **Quantification:** The concentration of ETU is determined by comparing the response of the sample to a calibration curve prepared with known concentrations of ETU standards.[8]

Visualizations



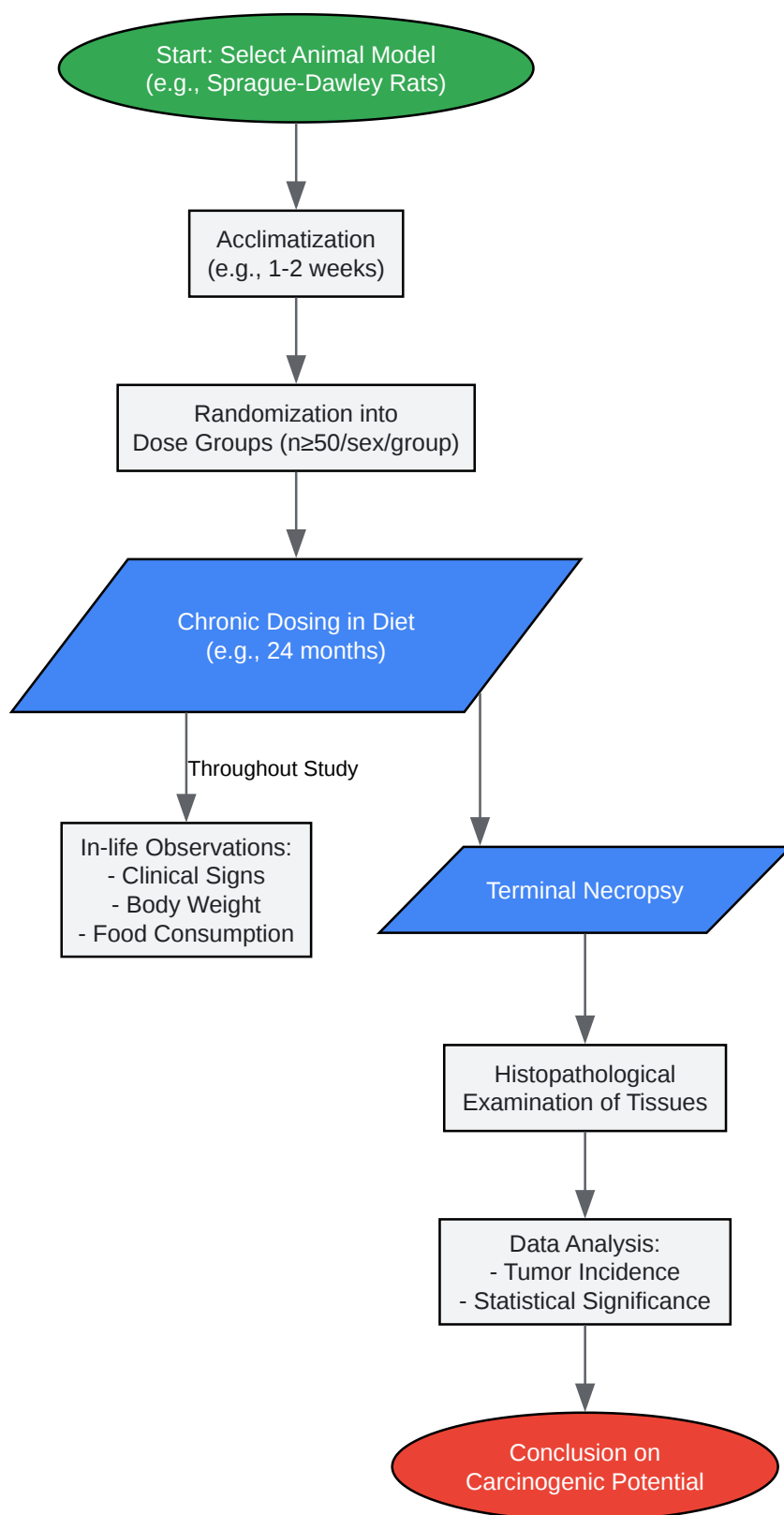
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Caption: EBDC-induced mitochondrial dysfunction pathway.



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Caption: EBDC-mediated inhibition of the ubiquitin-proteasome system.



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Caption: Workflow for a rodent carcinogenicity bioassay.

Conclusion

The toxicological profile of **ethylenebis(dithiocarbamate)** compounds is complex, with effects observed across multiple organ systems and at various stages of life. While their acute toxicity is generally low, the potential for chronic effects, particularly carcinogenicity, reproductive and developmental toxicity, and neurotoxicity, necessitates careful risk assessment and management. The primary metabolite, ETU, is a key driver of many of these chronic toxicities. The mechanisms of mitochondrial dysfunction and proteasomal inhibition provide a basis for understanding the cellular and molecular underpinnings of EBDC-induced toxicity. This technical guide provides a foundation for further research and informed decision-making in the fields of toxicology, drug development, and public health.

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